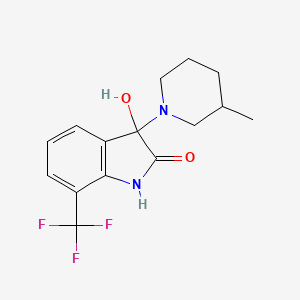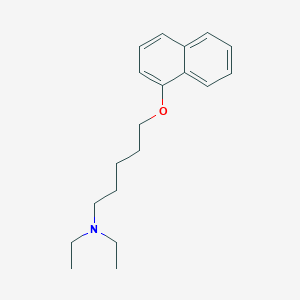![molecular formula C17H17NOS B4955909 1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
1-[3-(phenylthio)propanoyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Phenylthio)propanoyl]indoline, also known as Indapamide, is a thiazide-like diuretic that is used to treat hypertension and edema. It was first synthesized in 1960 by Pierre Potier and his colleagues at the French National Centre for Scientific Research. Indapamide is a potent and long-acting diuretic that acts on the kidneys to increase the excretion of water and electrolytes.
科学的研究の応用
1-[3-(phenylthio)propanoyl]indoline has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of other medical conditions such as diabetes, osteoporosis, and cardiovascular diseases. 1-[3-(phenylthio)propanoyl]indoline has been found to be effective in reducing blood pressure, improving insulin sensitivity, and preventing bone loss. It has also been shown to have anti-inflammatory and antioxidant properties.
作用機序
1-[3-(phenylthio)propanoyl]indoline works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in the excretion of water and electrolytes, which results in a decrease in blood volume and blood pressure. 1-[3-(phenylthio)propanoyl]indoline also has vasodilatory effects, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects
1-[3-(phenylthio)propanoyl]indoline has been found to have a number of biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and sympathetic nervous system activity. 1-[3-(phenylthio)propanoyl]indoline also reduces oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, indapamide has been shown to improve endothelial function and arterial stiffness, which are important factors in the development of cardiovascular disease.
実験室実験の利点と制限
1-[3-(phenylthio)propanoyl]indoline has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. 1-[3-(phenylthio)propanoyl]indoline can cause electrolyte imbalances and dehydration, which may complicate experimental results. Additionally, its effects on blood pressure may vary depending on the animal model used, which may affect the interpretation of results.
将来の方向性
There are several future directions for research on indapamide. One area of interest is its potential use in the prevention of cardiovascular disease. Studies have shown that indapamide can improve endothelial function and arterial stiffness, which are important risk factors for cardiovascular disease. Another area of interest is its effects on bone health. 1-[3-(phenylthio)propanoyl]indoline has been shown to prevent bone loss in animal models, and further research is needed to determine its potential use in the treatment of osteoporosis. Additionally, there is a need for further research on the safety and efficacy of indapamide in different populations, such as children and pregnant women.
Conclusion
In conclusion, 1-[3-(Phenylthio)propanoyl]indoline, also known as 1-[3-(phenylthio)propanoyl]indoline, is a potent and long-acting diuretic that is used to treat hypertension and edema. It has been extensively studied for its therapeutic effects and has been found to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, indapamide has several advantages and is a well-established drug with a known mechanism of action. Future research on indapamide may lead to new treatments for cardiovascular disease, osteoporosis, and other medical conditions.
合成法
1-[3-(phenylthio)propanoyl]indoline can be synthesized through a multi-step process that involves the condensation of indoline-2,3-dione with 3-phenylthiopropanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure indapamide.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(11-13-20-15-7-2-1-3-8-15)18-12-10-14-6-4-5-9-16(14)18/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPBCBJMYEICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)